Methyl propionate-PEG12

PROTAC solubility LogP optimization PEG linker hydrophilicity

Polydisperse PEG reagents introduce batch variability that undermines PROTAC reproducibility. Methyl propionate-PEG12 (CAS 1239588-11-4) is a monodisperse, heterobifunctional PROTAC linker (MW 632.74) that eliminates this uncertainty. • Methyl ester terminus enables controlled amidation via EDC/HATU coupling, avoiding premature hydrolysis inherent to pre-activated NHS esters. • PEG12 spacer (LogP -4.47) confers high aqueous solubility, minimizing compound aggregation and false negatives in screening assays. • Exact molecular weight ensures consistent molar ratios during scale-up, reducing byproduct formation and simplifying purification.

Molecular Formula C28H56O15
Molecular Weight 632.7 g/mol
Cat. No. B8071829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl propionate-PEG12
Molecular FormulaC28H56O15
Molecular Weight632.7 g/mol
Structural Identifiers
SMILESCOC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
InChIInChI=1S/C28H56O15/c1-31-28(30)2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-27-43-25-23-41-21-19-39-17-15-37-13-11-35-9-7-33-5-3-29/h29H,2-27H2,1H3
InChIKeyOPWRRDAXKLEUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl propionate-PEG12 Technical Specifications


Methyl propionate-PEG12 (CAS 1239588-11-4; molecular formula C₂₈H₅₆O₁₅; molecular weight 632.74 g/mol) is a monodisperse polyethylene glycol (PEG)-based heterobifunctional linker, featuring a terminal methyl ester group at one end and a hydroxyl group at the other . This compound is specifically categorized as a PROTAC (PROteolysis TArgeting Chimera) linker, serving as a critical spacer component in the assembly of heterobifunctional protein degraders [1]. Its PEG12 chain, comprising twelve ethylene glycol repeat units, imparts high aqueous solubility (predicted LogP = -4.47) and flexibility, which are essential for optimizing the spatial orientation of E3 ligase and target protein ligands within the ternary complex .

Methyl propionate-PEG12: Irreplaceability in PROTAC Design


The assumption that any PEG linker of similar length can substitute Methyl propionate-PEG12 in PROTAC synthesis is fundamentally flawed and often leads to suboptimal degradation efficiency. The specific terminal methyl ester group dictates the compound's reactivity profile, favoring controlled amidation reactions under mild conditions, whereas alternatives like amine- or NHS ester-terminated PEGs engage in different conjugation chemistries that may not be compatible with sensitive ligand moieties . Furthermore, subtle differences in chain length (e.g., PEG8 vs. PEG12) or terminal group chemistry (e.g., carboxylic acid vs. methyl ester) significantly impact the physicochemical properties of the final PROTAC molecule, including solubility, permeability, and the ability to form a stable ternary complex, which are not predictable from generic PEG linker properties [1].

Methyl propionate-PEG12: Quantitative Comparison Against Analogs


Hydrophilicity Advantage vs. Alternative PEG12 Termini

Methyl propionate-PEG12 exhibits a substantially lower calculated partition coefficient (LogP = -4.47) compared to other PEG12-based linkers with different terminal groups, such as Boc-NH-PEG12-CH2CH2COOH (LogP = -3.01) and m-PEG12-COO-propanoic acid (LogP = -2.2) . This indicates a higher degree of hydrophilicity, which is critical for maintaining aqueous solubility of the final PROTAC conjugate and mitigating aggregation often observed with more hydrophobic payloads.

PROTAC solubility LogP optimization PEG linker hydrophilicity

Potency of PEG12 Spacer in Bivalent Ligand Screening

In a photo-click-facilitated screening platform for heterobivalent agents, a PEG12 linker demonstrated the lowest assay readout (415.805 arbitrary units), indicating the highest binding potency compared to shorter (PEG4: 1311.54; PEG8: 635.073) and longer (PEG16: 1021.21) PEG chains [1]. While this study utilized a specific heterobivalent system, the trend underscores the optimal spatial separation afforded by a 12-unit PEG chain for cooperative binding events, a principle directly applicable to PROTAC ternary complex formation.

PROTAC potency linker optimization bivalent binding avidity

Methyl Ester vs. NHS Ester in Amine Conjugation

The terminal methyl ester of Methyl propionate-PEG12 serves as a protected carboxylic acid equivalent, requiring activation (e.g., with EDC or HATU) for amide bond formation with primary amines [1]. This contrasts with pre-activated PEG-NHS esters (e.g., m-PEG12-NHS ester), which undergo rapid, spontaneous amine coupling at pH 7.0–7.5 but are susceptible to hydrolysis (t1/2 ≈ 10 min at pH 8.0, 25°C) . The methyl ester's stability prior to activation offers greater synthetic control and reduces unwanted side reactions during multi-step PROTAC assembly, particularly when working with sensitive amine-containing ligands.

PROTAC conjugation methyl ester reactivity amide bond formation

In Vivo Tolerability of PEG12-Based ADCs

In a head-to-head study of cleavable pendant-type PEG linkers in antibody-drug conjugates (ADCs), DAR8-ADCs constructed with a PEG12 linker exhibited no weight loss and higher tolerability in in vivo models compared to DAR4-ADCs without PEG and DAR8-ADCs with shorter PEG chains [1]. This improved tolerability profile is attributed to the enhanced hydrophilicity and reduced non-specific interactions conferred by the longer PEG12 spacer, a property that is shared by Methyl propionate-PEG12 due to its identical PEG chain length.

ADC tolerability PEG linker safety in vivo toxicity

Purity and Stability Across Commercial Sources

Methyl propionate-PEG12 is consistently offered at ≥98% purity across major suppliers, with specified storage conditions of -20°C (powder: stable for 3 years) and -80°C (in solvent: stable for 6 months) . In contrast, alternative PEG linkers with more labile functional groups (e.g., NHS esters) often require storage at lower temperatures (e.g., -80°C) and have shorter shelf lives to prevent hydrolysis. This robust stability profile simplifies inventory management and ensures long-term experimental reproducibility.

PROTAC linker procurement compound stability quality control

Exact Molecular Weight for Precise Stoichiometry

Methyl propionate-PEG12 is a monodisperse PEG derivative with a defined molecular weight of 632.74 g/mol and a single molecular formula (C₂₈H₅₆O₁₅) . This contrasts with polydisperse PEG reagents, which are supplied as mixtures of oligomers with an average molecular weight (e.g., PEG2000, PEG5000) and exhibit batch-to-batch variability in chain length distribution. The exact mass of Methyl propionate-PEG12 enables precise molar calculations for conjugation reactions, ensuring reproducible stoichiometry and minimizing the need for post-synthesis purification to remove unconjugated reactants.

PROTAC synthesis molar ratio calculations compound characterization

Methyl propionate-PEG12: Optimal Use Cases


PROTAC Lead Optimization: High-Avidity Ternary Complexes

When developing PROTACs targeting challenging protein-protein interactions, the PEG12 linker length (as supported by class-level evidence from bivalent ligand screening [1]) provides optimal spatial separation for E3 ligase and target protein engagement. The high hydrophilicity (LogP = -4.47) of Methyl propionate-PEG12 further ensures that the final PROTAC remains soluble in aqueous assay buffers, reducing the risk of false negatives due to compound aggregation. Use this linker in the design of PROTAC libraries where linker length is a critical variable for maximizing degradation efficiency.

Controlled Amide Coupling for Multi-Step Synthesis

In synthetic routes where the timing and stoichiometry of amine coupling must be precisely controlled (e.g., sequential addition of E3 ligase and target protein ligands), the methyl ester terminus of Methyl propionate-PEG12 offers a distinct advantage over pre-activated NHS esters. Its requirement for in situ activation with coupling agents like EDC or HATU [2] allows for greater synthetic flexibility and reduces the risk of premature hydrolysis, leading to higher yields of the desired heterobifunctional PROTAC intermediate. This is particularly valuable when scaling up synthesis from milligram to gram quantities.

In Vivo Tolerability for PROTAC or ADC Candidates

For therapeutic candidates entering in vivo efficacy and tolerability studies, the PEG12 spacer length is associated with improved pharmacokinetic profiles and reduced toxicity, as demonstrated in ADC studies [3]. The enhanced hydrophilicity of Methyl propionate-PEG12 is expected to confer similar benefits in PROTAC molecules by minimizing non-specific tissue interactions and aggregation, thereby increasing the likelihood of achieving a favorable therapeutic index. Prioritize this linker for compounds intended for repeat-dose animal studies.

Large-Scale Production with Reproducible Stoichiometry

During scale-up for preclinical development, the monodisperse nature and exact molecular weight (632.74 g/mol) of Methyl propionate-PEG12 eliminate the batch-to-batch variability associated with polydisperse PEG reagents. This ensures consistent molar ratios in conjugation reactions, reducing the formation of byproducts and simplifying purification. The long-term powder stability at -20°C also minimizes the need for repurchasing and requalifying linker stocks, contributing to cost-effective and reproducible large-scale manufacturing.

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